Comparative Melting Point: C2-Bromo Substitution Lowers Melting Point Versus the Non-Brominated Parent
The introduction of bromine at the C2 position of 9-methyl-9H-fluoren-9-ol significantly depresses the melting point relative to the non-halogenated parent compound. 2-Bromo-9-methyl-9H-fluoren-9-ol (CAS 713131-50-1) exhibits a melting point of 148–149 °C [1], whereas the parent 9-methyl-9H-fluoren-9-ol (CAS 6311-22-4) melts at 175–179 °C (lit. 177 °C) . This melting point depression of approximately 28 °C is consistent with the disruption of crystal packing by the bulky bromine substituent, which alters intermolecular interactions in the solid state [2].
| Evidence Dimension | Melting point (capillary method) |
|---|---|
| Target Compound Data | 148–149 °C |
| Comparator Or Baseline | 9-Methyl-9H-fluoren-9-ol: 175–179 °C (lit. 177 °C) |
| Quantified Difference | ΔTₘ ≈ −28 °C (depression versus non-brominated parent) |
| Conditions | Solid-state; predicted density 1.529 g/cm³ (target) vs. 1.198 g/cm³ (parent) |
Why This Matters
The lower melting point of the 2-bromo derivative can facilitate melt-processing or solution handling in certain synthetic workflows, and the distinct thermal signature serves as a rapid identity and purity check point during incoming quality control.
- [1] Chemdict. 2-Bromo-9-methyl-9H-fluoren-9-ol, CAS 713131-50-1, Physicochemical Data. http://www.chemdict.com/casno/713131-50-1.html (accessed 2026-04-24). View Source
- [2] PMC Figure 2. Crystal structure showing C–H···O, Br···O and π···π interactions in 2-bromo-9-methyl-9H-fluoren-9-ol. PMC4011232, 2014. View Source
